

Application Notes: Catalytic Methods Involving 6-Iodo-5-methoxypyridine-2-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 6-iodo-5-methoxypyridine-2-carboxylic acid

Cat. No.: B471562

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The 6-substituted-5-methoxypyridine-2-carboxylic acid scaffold is a key structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a halogen, specifically iodine, at the 6-position makes **6-iodo-5-methoxypyridine-2-carboxylic acid** (CAS: 154497-83-3) an exceptionally versatile building block for molecular diversification.^[1] The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the strategic introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

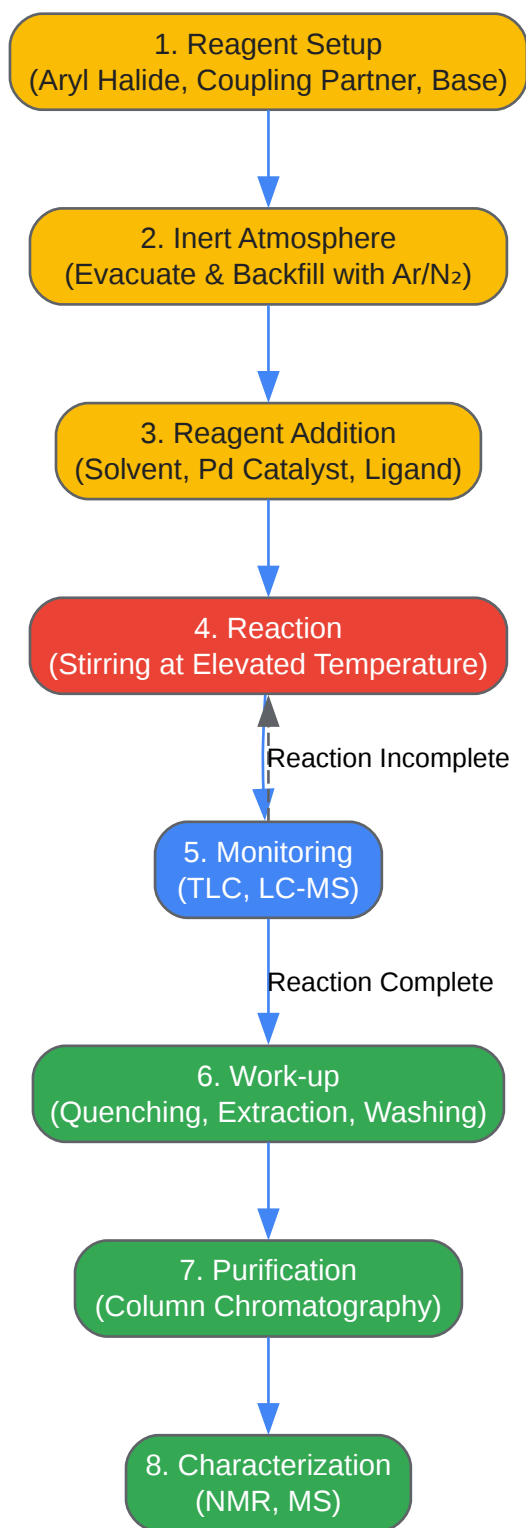
These application notes provide an overview of key catalytic methods utilizing this substrate, including detailed protocols and reaction parameters for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

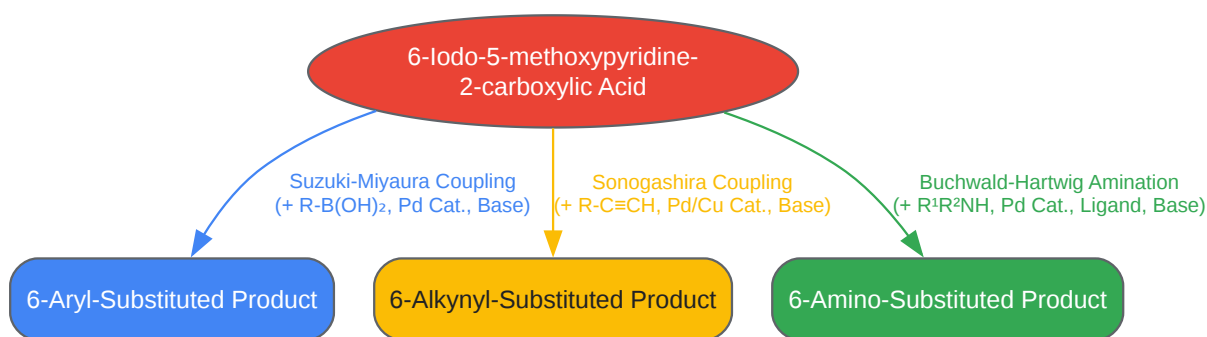
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.^{[2][3]} It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or

boronate ester.^{[2][4]} The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.^[2] For **6-iodo-5-methoxypyridine-2-carboxylic acid**, this reaction enables the introduction of various aryl or heteroaryl substituents at the 6-position.

General Reaction Scheme:





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References

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- 3. benchchem.com [benchchem.com]
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